molecular formula C9H17NO4 B558486 Boc-N-methyl-D-alanine CAS No. 19914-38-6

Boc-N-methyl-D-alanine

Cat. No. B558486
CAS RN: 19914-38-6
M. Wt: 203,24 g/mole
InChI Key: VLHQXRIIQSTJCQ-ZCFIWIBFSA-N
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Description

Boc-N-methyl-D-alanine, also known as Boc-N-Me-D-Ala-OH or N-Boc-N-methyl-D-alanine, is a compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 . It is used in various chemical and biological applications.


Synthesis Analysis

The synthesis of N-methylated polypeptides, including Boc-N-methyl-D-alanine, has been studied extensively. The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is a common method used for the synthesis of N-methylated polypeptides . The synthesis of α-substituted and N-methylated NCAs (αNNCAs) of several amino acids has been investigated, and the polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives have been studied .


Molecular Structure Analysis

The molecular structure of Boc-N-methyl-D-alanine can be represented by the IUPAC name (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid . The InChI representation of the molecule is InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m1/s1 . The canonical SMILES representation is CC(C(=O)O)N©C(=O)OC©©C, and the isomeric SMILES representation is CC@HO)N©C(=O)OC©©C .


Chemical Reactions Analysis

The Boc protection of amines, including Boc-N-methyl-D-alanine, is a significant process in organic synthesis. The Boc protection of amines can be achieved in catalyst and solvent-free media under mild reaction conditions . The products of this reaction can be confirmed by 1H, 13C NMR, and IR spectroscopy .


Physical And Chemical Properties Analysis

Boc-N-methyl-D-alanine is a compound with a molecular weight of 203.24 g/mol . Its XLogP3-AA value, which is a measure of its lipophilicity, is 1.1 .

Scientific Research Applications

  • Solid-Phase Synthesis of DNA Binding Polyamides : Boc-N-methyl-D-alanine is used in the solid-phase synthesis of polyamides for DNA binding. These polyamides show affinity and sequence specificity for DNA, which is useful for gene regulation studies (Baird & Dervan, 1996).

  • Peptide Synthesis : It's used in the side-chain protection of amino acids like α-methyl-β-3, 4-dihydroxyphenyl-L-alanine (αMeDopa) during solid-phase peptide synthesis. This demonstrates its utility in creating complex peptide structures (Hsieh & Demaine, 1991).

  • Polymer Synthesis : In polymer chemistry, Boc-N-methyl-D-alanine is used to create methacrylate polymers containing amino acid moieties. These polymers have controlled molecular weight and narrow molecular weight distribution, which could be useful in drug delivery systems (Kumar, Roy, & De, 2012).

  • Biocatalytic Applications : A study on the biocatalytic resolution of Boc-dl-alanine methyl ester by Bacillus amyloliquefaciens WZZ002 showed high enantioselectivity and substrate tolerance, highlighting potential commercial applications in producing specific enantiomers of Boc-d-Ala-OMe (Zheng et al., 2015).

  • Spectroscopy and Structure Analysis : The compound is used in vibrational spectroscopy to study protein and DNA structure, hydration, and binding of biomolecules. This research provides insights into the structural and electronic properties of amino acids in different environments (Jalkanen et al., 2006).

  • Synthesis of Bioactive Compounds : Boc-N-methyl-D-alanine is employed in the synthesis of bioactive compounds such as poly(ADP-ribose) polymerase inhibitors, demonstrating its role in medicinal chemistry (Kolaczkowski et al., 2019).

Safety And Hazards

When handling Boc-N-methyl-D-alanine, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .

Future Directions

The market size and potential applications of Boc-N-methyl-D-alanine are subjects of ongoing research . The compound is used in various chemical and biological applications, and its synthesis, properties, and applications continue to be studied in various fields .

properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHQXRIIQSTJCQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583400
Record name N-(tert-Butoxycarbonyl)-N-methyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-methyl-D-alanine

CAS RN

19914-38-6
Record name N-(tert-Butoxycarbonyl)-N-methyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-[(tert-Butoxycarbonyl)methylamino]propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Marimganti, S Yasmeen, D Fischer… - … –A European Journal, 2005 - Wiley Online Library
… Here, N-Boc-N-methyl-D-alanine16, 17 became the central amino acid of the tripeptide fragment. For the formation of the peptide bond to the N-methylated amine, the coupling reagent …
Y Lin, Z Li, H Ma, Y Wang, X Wang, S Song… - …, 2020 - Wiley Online Library
… Condensation of Boc-N-methyl-d-alanine (10 a) with Meldrum's acid, followed by reaction with EtOH provided β-ketoester 11 a. Cyclization of 11 a with 2-methyl-2-thiopseudourea …
AF Donnell, C Michoud, KC Rupert, X Han… - Journal of Medicinal …, 2013 - ACS Publications
XIAP is a key regulator of apoptosis, and its overexpression in cancer cells may contribute to their survival. The antiapoptotic function of XIAP derives from its BIR domains, which bind to …
Number of citations: 34 pubs.acs.org
K Yang, MJ Jin, ZS Quan, HR Piao - Molecules, 2019 - mdpi.com
Emodin is a cell arrest and apoptosis-inducing compound that is widely distributed in different plants (rhubarb, aloe), lichens and terrestrial fungi, and also isolated from marine-derived …
Number of citations: 16 www.mdpi.com
R Vekariya - 2012 - scholarscompass.vcu.edu
The dopamine transporter (DAT) mediates reuptake of dopamine from the synaptic cleft into the presynaptic terminus and plays a critical role in maintaining the normal function of …
Number of citations: 2 scholarscompass.vcu.edu
S Marimganti - 2006 - ub01.uni-tuebingen.de
Die Dissertation enthält zwei Kapitel. Kapitel I enthält die effiziente Synthese frei entworfener Amino- und Hydroxycarbonsäuren welche, nach anschliessender Überführung in die …
Number of citations: 4 ub01.uni-tuebingen.de

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